

Technical Guide to 1-Octanol-d2: Properties, Synthesis, and Applications in Research

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1-Octanol-d2**, a deuterated form of **1**-octanol. It covers its physicochemical properties, synthesis, and significant applications in research, with a focus on its role as an internal standard in lipidomics and its relevance to ion channel research.

Core Data Presentation

The quantitative data for **1-Octanol-d2** and its non-deuterated analog are summarized below for easy comparison.

Property	1-Octanol-d2	1-Octanol
CAS Number	78510-02-8	111-87-5
Molecular Formula	C8H16D2O	C8H18O
Molecular Weight	132.24 g/mol [1]	130.23 g/mol
Appearance	Colorless liquid	Clear, colorless liquid
Synonyms	1-Octanol-1,1-d2, n-Octyl-1,1-d2 Alcohol	Caprylic alcohol, n-Octyl alcohol



Applications in Research and Drug Development

1-Octanol-d2 is a valuable tool in various research fields, primarily due to the kinetic isotope effect and the distinct mass of deuterium.

Stable Isotope Labeled Internal Standard (SIL-IS) in Mass Spectrometry

Deuterated 1-octanol serves as an excellent internal standard for the quantification of lipids and other structurally related molecules in mass spectrometry-based analyses.[1][2] Its chemical behavior is nearly identical to its endogenous counterpart, allowing it to account for variations in sample extraction, preparation, and instrument response. The mass difference ensures it can be distinguished from the non-deuterated analyte.

Probe in Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR studies, perdeuterated 1-octanol (1-Octanol-d18) can be used as a solvent to eliminate large, interfering solvent signals, enabling the clear observation of the analyte's spectrum. Its amphiphilic nature also makes it a useful medium for solubilizing a variety of organic compounds and for mimicking biological membranes in studies of membrane-associated proteins.

Experimental Protocols Synthesis of 1-Octanol-d2 (1,1-dideuteriooctan-1-ol)

A common method for the synthesis of **1-Octanol-d2** involves the reduction of a suitable precursor, such as octanoic acid or its ester derivative, using a deuterated reducing agent.

Method: Reduction of Octanoic Acid with Lithium Aluminum Deuteride (LiAID4)

- Preparation of Precursor: Start with commercially available octanoic acid.
- Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend Lithium Aluminum Deuteride (LiAlD4) in anhydrous tetrahydrofuran (THF).



- Addition of Octanoic Acid: Dissolve octanoic acid in anhydrous THF and add it dropwise to the stirred LiAID₄ suspension at 0°C.
- Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).
- Quenching and Work-up: Cool the reaction to 0°C and carefully quench the excess LiAlD₄ by the sequential dropwise addition of D₂O, followed by a 15% aqueous sodium hydroxide solution, and then more D₂O.
- Extraction: Filter the resulting aluminum salts and wash them with diethyl ether. Combine the organic filtrates, wash with brine, and dry over anhydrous magnesium sulfate.
- Purification: Remove the solvent under reduced pressure and purify the crude 1-Octanol-d2 by fractional distillation.

Quantification of Lipids using 1-Octanol-d2 as an Internal Standard

This protocol outlines a general procedure for the extraction and quantification of lipids from a biological sample using **1-Octanol-d2** as an internal standard.[2]

- Sample Preparation: Thaw a biological sample (e.g., 100 μL of plasma) on ice.
- Addition of Internal Standard: Add a known amount of 1-Octanol-d2 internal standard solution (e.g., 10 μL of a 1 μg/mL solution in methanol) to the sample.[2]
- Protein Precipitation and Lipid Extraction:
 - Add 400 μL of cold methanol and vortex vigorously to precipitate proteins.
 - Add 800 μL of chloroform and vortex for 1 minute.[2]
- Phase Separation:
 - Add 200 µL of water to induce phase separation and vortex.
 - Centrifuge at 3,000 x g for 10 minutes at 4°C.[2]



- Lipid Collection: Carefully collect the lower organic layer containing the lipids.[2]
- Drying and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.[2]
- LC-MS/MS Analysis: Inject the sample onto an LC column for separation and detect using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, with specific transitions for both the analyte and **1-Octanol-d2**.
- Quantification: Construct a calibration curve using known concentrations of the nondeuterated analyte and a constant concentration of the 1-Octanol-d2 internal standard.
 Determine the concentration of the analyte in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Mechanisms of Action

The non-deuterated form, 1-octanol, is recognized as an inhibitor of T-type calcium channels, a property relevant to neuroscience and drug development.[3]

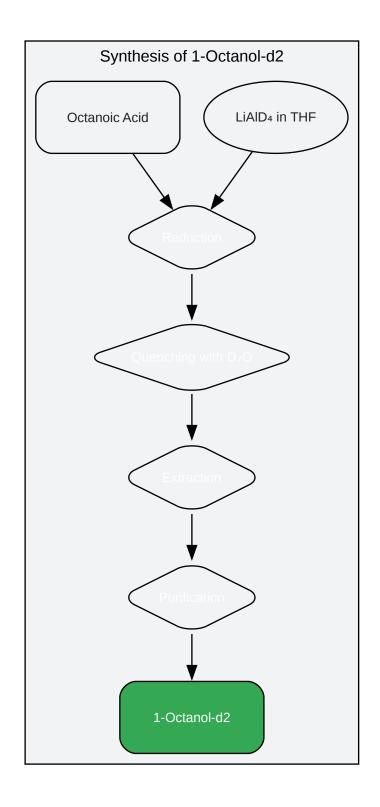
Inhibition of T-Type Calcium Channels via Protein Kinase C (PKC) Signaling

1-octanol inhibits native T-type calcium currents at micromolar concentrations.[4][5] The mechanism is not a direct channel block but rather involves the modulation of intracellular signaling pathways. Specifically, 1-octanol's inhibitory effect is linked to the inhibition of calcium-dependent Protein Kinase C (PKC) signaling.[4][5] The chelation of intracellular calcium or the use of specific inhibitors of calcium-dependent PKC can abolish the inhibitory effect of 1-octanol on T-type currents.[4][5]

The inhibition of T-type calcium channels can have significant downstream effects, including the modulation of neuronal excitability and burst firing, which are important in physiological processes like sleep and in pathological conditions such as epilepsy.

Mandatory Visualizations

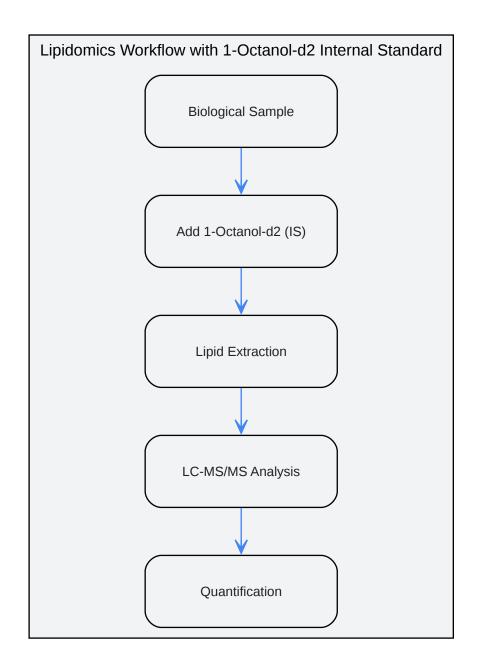




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Caption: Workflow for the synthesis of **1-Octanol-d2**.

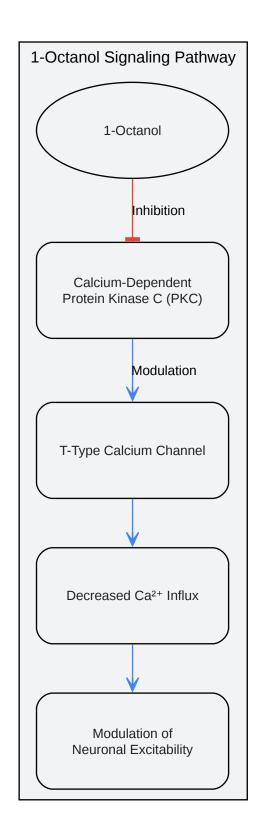




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Caption: Experimental workflow for lipid quantification.





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Caption: Signaling pathway of 1-octanol's effect on T-type calcium channels.



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